

Unveiling the Molecular Architecture of Ganoderic Acid Sz: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ganoderic acid Sz	
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Shanghai, China – December 4, 2025 – The intricate process of elucidating the molecular structure of **Ganoderic acid Sz**, a lanostanoid isolated from the revered medicinal mushroom Ganoderma lucidum, is detailed in this comprehensive technical guide. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, providing a meticulous breakdown of the experimental data and methodologies that have defined the architecture of this significant natural product.

Ganoderic acid Sz was first isolated and characterized by Li et al. and identified as a geometric Z-isomer of the known Ganoderic acid S.[1][2] Its structure was primarily determined through a combination of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS).[1] The molecular formula was established as C30H44O3.[1]

Physicochemical and Spectroscopic Data

The foundational quantitative data that led to the structural determination of **Ganoderic acid Sz** are summarized below. These data points are crucial for the verification and further study of this compound.

Table 1: Physicochemical and Mass Spectrometry Data for Ganoderic acid Sz



Property	Value
Molecular Formula	C30H44O3
Molecular Weight	452.7 g/mol
Exact Mass (HREIMS)	452.32904526 Da
Appearance	White amorphous powder
Optical Rotation	+44° (c 0.01, MeOH)
UV (MeOH) λmax (log ε)	235 (3.99), 243 (4.02), 252 (3.84) nm
IR (KBr) νmax	3615, 3458, 1714, 1688, 1642 cm ⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The precise arrangement of atoms in **Ganoderic acid Sz** was pieced together using an array of NMR experiments. The ¹H and ¹³C NMR chemical shifts, recorded in CDCl₃, are presented in Table 2. These assignments were confirmed through two-dimensional NMR techniques including COSY, HSQC, HMBC, and NOESY.

Table 2: ¹H and ¹³C NMR Data for **Ganoderic acid Sz** (in CDCl₃)



Position	δC (ppm)	δΗ (ppm, mult., J in Hz)
1	35.8	m
2	34.2	m
3	218.4	-
4	47.2	-
5	50.8	m
6	24.0	m
7	120.8	5.39 (d, 5.7)
8	145.8	-
9	140.8	-
10	37.0	-
11	116.8	5.50 (d, 6.4)
12	38.4	m
13	44.0	-
14	49.8	-
15	32.8	m
16	28.1	m
17	51.2	m
18	16.4	0.59 (s)
19	19.2	1.13 (s)
20	36.4	m
21	18.6	0.92 (d, 6.4)
22	34.8	m
23	25.4	m
		



24	128.8	6.08 (t, 7.1)
25	142.4	-
26	172.8	-
27	20.6	1.93 (s)
28	28.0	1.09 (s)
29	24.8	0.88 (s)
30	21.4	1.20 (s)

Note: Multiplicities and coupling constants for some protons were not explicitly detailed in the preliminary data and are marked as multiplet (m).

Experimental Protocols

The following sections outline the generalized methodologies employed in the structure elucidation of **Ganoderic acid Sz**.

Isolation and Purification

- Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are typically extracted with a lipophilic solvent such as ethanol or methanol at an elevated temperature.
- Fractionation: The crude extract is then subjected to solvent partitioning and column chromatography on silica gel.
- Purification: Final purification is achieved through repeated column chromatography, including reversed-phase C-18 columns, and may involve recrystallization to yield the pure compound.

Spectroscopic Analysis

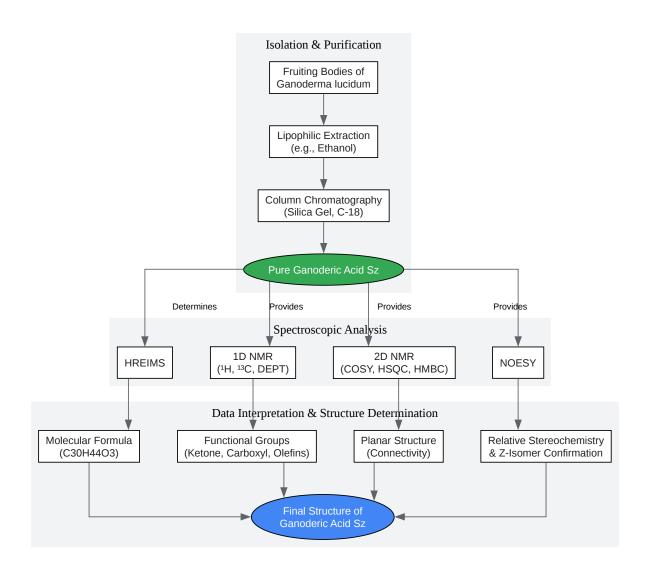


- NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as the internal standard.
- Mass Spectrometry: High-resolution mass spectra (HREIMS) are acquired to determine the exact mass and molecular formula of the compound.

Visualizing the Elucidation Workflow

The logical flow of the experimental process is critical to understanding how the structural conclusion was reached. The following diagram illustrates this workflow.





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Workflow for the structure elucidation of **Ganoderic acid Sz**.



The key distinguishing feature of **Ganoderic acid Sz** is its Z-geometry at the C-24 double bond, which was unequivocally established through a Nuclear Overhauser Effect (NOE) correlation between H-24 and the methyl protons at C-27 in the NOESY spectrum. This was a critical finding that differentiated it from its E-isomer, Ganoderic acid S. The elucidation of such subtle stereochemical details underscores the power of modern spectroscopic techniques in natural product chemistry.

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- To cite this document: BenchChem. [Unveiling the Molecular Architecture of Ganoderic Acid Sz: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15573505#ganoderic-acid-sz-structure-elucidation]

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